Cas no 2412445-74-8 (2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine)
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazine, 2-[1,1'-biphenyl]-2-yl-4-[1,1'-biphenyl]-4-yl-6-(3-chlorophenyl)-
- 2-([1,1’-biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-(3-chlorophenyl) -1,3,5-triazine
- 2412445-74-8
- 2-{[1,1'-biphenyl]-2-yl}-4-{[1,1'-biphenyl]-4-yl}-6-(3-chlorophenyl)-1,3,5-triazine
- 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine
- F74672
- 2-([1,1-Biphenyl]-2-yl)-4-([1,1-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine
- MFCD34705196
- BS-53511
- 2-(3-chlorophenyl)-4-(2-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine
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- Inchi: 1S/C33H22ClN3/c34-28-15-9-14-27(22-28)32-35-31(26-20-18-24(19-21-26)23-10-3-1-4-11-23)36-33(37-32)30-17-8-7-16-29(30)25-12-5-2-6-13-25/h1-22H
- InChI Key: YXDONJWSTABUPW-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=CC(Cl)=C2)N=C(C2=CC=C(C3=CC=CC=C3)C=C2)N=C1C1=CC=CC=C1C1=CC=CC=C1
Computed Properties
- Exact Mass: 495.1502254g/mol
- Monoisotopic Mass: 495.1502254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 37
- Rotatable Bond Count: 5
- Complexity: 681
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 38.7Ų
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB587528-250mg |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine; . |
2412445-74-8 | 250mg |
€148.90 | 2024-07-24 | ||
| abcr | AB587528-1g |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine; . |
2412445-74-8 | 1g |
€292.00 | 2024-07-24 | ||
| Key Organics Ltd | BS-53511-0.25g |
2-{[1,1′-biphenyl]-2-yl}-4-{[1,1′-biphenyl]-4-yl}-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | >97% | 0.25g |
£123.00 | 2025-02-24 | |
| Key Organics Ltd | BS-53511-1g |
2-{[1,1′-biphenyl]-2-yl}-4-{[1,1′-biphenyl]-4-yl}-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | >97% | 1g |
£239.00 | 2025-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239227-1g |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 1g |
¥1890 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239227-5g |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 5g |
¥3650 | 2023-04-14 | |
| Ambeed | A1475411-100mg |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 100mg |
$34.0 | 2025-02-21 | |
| Ambeed | A1475411-250mg |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 250mg |
$56.0 | 2025-02-21 | |
| Ambeed | A1475411-1g |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 1g |
$151.0 | 2025-02-21 | |
| 1PlusChem | 1P024I0E-100mg |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine |
2412445-74-8 | 98% | 100mg |
$31.00 | 2023-12-18 |
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine Suppliers
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine Related Literature
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Additional information on 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine
Introduction to 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine (CAS No. 2412445-74-8)
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique molecular architecture and potential applications. This compound, identified by the CAS number 2412445-74-8, belongs to the triazine class of heterocyclic compounds, which are known for their versatility in chemical synthesis and biological activity. The presence of biphenyl moieties and a chlorophenyl group in its structure imparts distinct electronic and steric properties, making it a promising candidate for various research applications.
The molecular structure of 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine consists of a central triazine ring substituted at the 2-, 4-, and 6-positions with biphenyl and chlorophenyl groups. This arrangement creates a rigid framework with multiple aromatic rings, which can influence its solubility, reactivity, and interaction with biological targets. The biphenyl groups contribute to hydrophobicity and may enhance binding affinity to certain proteins or enzymes, while the chlorophenyl group introduces electronic diversity and potential for further functionalization.
In recent years, there has been growing interest in developing novel compounds with triazine cores for pharmaceutical applications. Triazines are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern in 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine makes it an intriguing candidate for further investigation into its pharmacological potential. Researchers have been exploring derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
One of the most promising areas of research involving 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine is its application as a ligand in coordination chemistry. The nitrogen atoms in the triazine ring can act as coordination sites for metal ions, forming metal complexes with potential applications in catalysis and material science. These metal complexes have been studied for their ability to catalyze various organic transformations and as components in advanced materials such as luminescent sensors and catalysts.
The synthesis of 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions is often employed to construct the biphenyl units efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have enabled the preparation of increasingly complex molecules like this one with greater ease and efficiency.
From a computational chemistry perspective, 2-[ ( 11' - Bipheny l ) - 2 - yl ] - 4 - [ ( 11' - Biphe n y l ) - 4 - yl ] - 6 - ( 3 - Ch lor o phen y l ) - 13a z ine ( C A S N o . 24 12 44 45 -748) has been studied using density functional theory (DFT) calculations to understand its electronic structure and reactivity. These studies have provided valuable insights into how the substitution pattern affects the molecule's properties. For instance, DFT simulations have shown that the electron-withdrawing nature of the chlorophenyl group influences the distribution of electron density in the molecule, which can impact its interaction with biological targets.
The potential applications of [CAS No.24l2445-l74-l] extend beyond pharmaceuticals into other fields such as agrochemicals and specialty chemicals. The structural features of this compound make it a versatile building block for designing novel molecules with tailored properties. For example, researchers have explored its use as an intermediate in synthesizing herbicides or fungicides due to its ability to interact with biological targets in plants or fungi effectively.
In conclusion, [Name:Z?-[Z?Z?-'Biphe n y l ]-'Z?Yl]''-[Z?Z?'B iphe n y l ]''-'Z?Yl]''-[Z?Clpheny l]''-'13a z ine ( [ C A S N o . Z ? Z ? Z ? Z Z Z Z Z Z ] ) represents a fascinating compound with diverse chemical and biological properties. Its unique structure offers opportunities for innovation in drug discovery, material science, and other areas where molecular design plays a crucial role. As research continues, further insights into its potential applications will undoubtedly emerge, driving advancements across multiple scientific disciplines.
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